molecular formula C5H5ClO2S2 B13246310 Thiophen-2-ylmethanesulfonyl chloride

Thiophen-2-ylmethanesulfonyl chloride

Cat. No.: B13246310
M. Wt: 196.7 g/mol
InChI Key: OOTNVAVWZJJRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophen-2-ylmethanesulfonyl chloride is a useful research compound. Its molecular formula is C5H5ClO2S2 and its molecular weight is 196.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophen-2-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTNVAVWZJJRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in a vast array of chemical transformations. Their importance stems from the electrophilic nature of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and sulfones, which are functional groups of immense importance, particularly in the field of medicinal chemistry.

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for forming a sulfonamide bond. This reaction is fundamental to the synthesis of the sulfa class of antibiotics and a multitude of other therapeutic agents. prepchem.com Sulfonyl chlorides are also employed to install protecting groups for amines and alcohols, due to the stability of the resulting sulfonamides and sulfonate esters under various reaction conditions. researchgate.net The sulfonyl group's strong electron-withdrawing nature makes the chlorine atom an excellent leaving group, facilitating these nucleophilic substitution reactions. researchgate.net

Table 1: Key Reactions of Sulfonyl Chlorides

Reaction Type Nucleophile Product Significance
Sulfonamide Formation Amine (R'-NH₂) Sulfonamide (R-SO₂-NHR') Core reaction for many pharmaceuticals (e.g., sulfa drugs, diuretics). prepchem.com
Sulfonate Ester Formation Alcohol (R'-OH) Sulfonate Ester (R-SO₂-OR') Used as protecting groups and intermediates in synthesis. researchgate.net
Sulfone Formation Grignard Reagent (R'-MgBr) Sulfone (R-SO₂-R') Creates stable C-S bonds found in various materials and drugs.

Role of the Thiophene Moiety in Advanced Chemical Architectures

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry and materials science. chemicalbook.comresearchgate.net It is often considered a "privileged pharmacophore," meaning it is a structural motif that frequently appears in biologically active compounds and approved drugs. chemicalbook.comnih.gov One of the key reasons for its prevalence is its role as a bioisostere of the benzene (B151609) ring. Thiophene possesses similar steric and electronic properties to benzene, allowing it to mimic the phenyl group in interactions with biological targets, yet it offers distinct metabolic profiles and opportunities for hydrogen bonding through its sulfur atom. nih.gov

The incorporation of a thiophene moiety can significantly influence a molecule's pharmacological properties. Thiophene-containing compounds have demonstrated a remarkably broad spectrum of biological activities. wikipedia.orgsigmaaldrich.com This versatility has led to the development of numerous successful drugs across various therapeutic classes. For instance, the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid all feature a thiophene ring as a critical component of their structure. nih.gov In materials science, the electron-rich nature of the thiophene ring makes it a fundamental building block for conducting polymers like polythiophene, which have applications in organic electronics.

Table 2: Selected Biological Activities of Thiophene-Containing Compounds

Therapeutic Area Examples of Activity
Oncology Anticancer, Kinase Inhibition sigmaaldrich.com
Infectious Diseases Antibacterial, Antifungal, Antiviral wikipedia.org
Central Nervous System Antipsychotic, Anticonvulsant, Antidepressant sigmaaldrich.com
Inflammation & Pain Anti-inflammatory, Analgesic

Overview of Research Trajectories for Thiophen 2 Ylmethanesulfonyl Chloride

Direct Sulfonylation Approaches

Direct sulfonylation involves the introduction of the sulfonyl chloride moiety onto the methylene carbon attached to the thiophene ring. This approach is conceptually straightforward but can be challenging due to the reactivity of the thiophene ring itself, which is susceptible to electrophilic substitution. Traditional reagents for direct chlorosulfonation of aromatic compounds, such as chlorosulfonic acid (ClSO3H) or a mixture of sulfur dioxide and chlorine (SO2/Cl2), are extremely hazardous and highly reactive. semanticscholar.org These methods typically favor substitution on the aromatic ring rather than the alkyl side chain, making the direct synthesis of this compound from 2-methylthiophene (B1210033) a less common or feasible route. The inherent reactivity of the thiophene nucleus often leads to a mixture of products or polymerization under the harsh acidic conditions required for such reactions.

Oxidative Chlorination Routes from Thiol Precursors

A more prevalent and controlled strategy for synthesizing sulfonyl chlorides involves the oxidative chlorination of the corresponding thiol precursor, in this case, (thiophen-2-yl)methanethiol. This multi-step process converts the thiol (-SH) group into the sulfonyl chloride (-SO2Cl) group through the action of an oxidizing agent and a chlorine source.

A highly efficient and rapid method for the direct conversion of thiols to sulfonyl chlorides utilizes a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). organic-chemistry.orgresearchgate.net This system serves as a potent reagent for the oxidative chlorination of a wide range of thiols, including aromatic, heterocyclic, and aliphatic variants. organic-chemistry.org The reaction proceeds under mild conditions at room temperature, often achieving high yields in very short timeframes. organic-chemistry.org For instance, optimized conditions may involve a 1:3 molar ratio of the thiol to H2O2, which can produce the corresponding sulfonyl chloride in up to 97% yield in as little as one minute. organic-chemistry.org

The proposed mechanism involves the initial formation of disulfide intermediates from the thiol, which are then subjected to oxidation and chlorination. organic-chemistry.org The use of hydrogen peroxide as the oxidant is advantageous from a green chemistry perspective, as its primary byproduct is water. researchgate.net This method's broad applicability and chemoselectivity make it a valuable tool for synthesizing sulfonyl chlorides, even in the presence of sensitive functional groups like alcohols and esters. organic-chemistry.org

Table 1: Oxidative Chlorination of Thiols with H2O2/SOCl2

Thiol SubstrateReaction TimeYield (%)Reference
Aromatic Thiols1-5 min90-97 organic-chemistry.org
Heterocyclic Thiols1-5 min89-95 organic-chemistry.org
Aliphatic Thiols1-5 min85-92 organic-chemistry.org

This table presents generalized yields for different classes of thiols based on the described methodology.

Derivatization from Thiophene-2-sulfonyl Precursors

This strategy involves the chemical modification of precursors that already contain the thiophene ring and a sulfur-based functional group. For the synthesis of this compound, a logical precursor would be thiophene-2-methanesulfonic acid. The conversion of a sulfonic acid to its corresponding sulfonyl chloride is a standard and well-established transformation in organic chemistry. This is typically achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). semanticscholar.org These reagents replace the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom to yield the desired sulfonyl chloride. While this method is reliable, the reagents used are noxious and must be handled with care. semanticscholar.org

Green Chemistry Approaches in this compound Synthesis

Increasing emphasis on sustainable chemical practices has driven the development of environmentally benign synthetic methods. Several green approaches are applicable to the synthesis of sulfonyl chlorides.

One notable metal-free method involves the aerobic oxidation of thiols in the presence of ammonium (B1175870) nitrate (B79036) (AN) and an aqueous solution of hydrochloric acid (HCl). semanticscholar.org In this system, oxygen from the air acts as the terminal oxidant, and ammonium nitrate serves as a source of nitrogen oxides (NO/NO2) that participate in a redox-catalytic cycle. semanticscholar.org This approach significantly reduces the use of hazardous reagents and organic solvents. semanticscholar.org

Another green method employs oxone (potassium peroxymonosulfate) in combination with potassium chloride (KCl) in water. rsc.org This system allows for the efficient oxyhalogenation of thiols and disulfides at room temperature, producing sulfonyl chlorides in high yields (82-98%). rsc.org The use of water as the solvent makes this protocol particularly attractive from an environmental standpoint. rsc.org

Table 2: Comparison of Green Synthetic Methods for Sulfonyl Chlorides

MethodOxidant/ReagentSolventKey AdvantagesReference
Aerobic OxidationO2 / Ammonium Nitrate / HClReduced SolventMetal-free, uses air as oxidant semanticscholar.org
OxyhalogenationOxone / KClWaterAqueous medium, high yields rsc.org
NCS ChlorosulfonationN-ChlorosuccinimideAcetonitrile (B52724)/WaterRecyclable byproduct researchgate.net
H2O2 OxidationHydrogen Peroxide / SOCl2DichloromethaneWater is the main byproduct organic-chemistry.orgresearchgate.net

Catalytic Methods for this compound Intermediates

Catalysis plays a vital role in enhancing the efficiency and sustainability of chemical syntheses. In the context of producing this compound intermediates, catalytic methods are often integrated into green chemistry approaches.

The aerobic, metal-free synthesis of sulfonyl chlorides from thiols is a prime example of a catalytic process. semanticscholar.org The reaction is facilitated by a redox-catalytic cycle involving nitrogen oxides (NO/NO2) generated in situ from ammonium nitrate. These nitrogen oxides are the crucial catalytic species that enable the oxidation of the thiol using molecular oxygen as the ultimate oxidant. semanticscholar.org This catalytic cycle avoids the need for stoichiometric amounts of hazardous oxidizing agents, representing a significant advancement in the synthesis of sulfonyl chlorides. While many catalytic methods exist for the synthesis and functionalization of the thiophene ring itself, the application of catalysis specifically to the formation of the methanesulfonyl chloride side chain primarily revolves around these innovative oxidative techniques. nih.gov

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. As an alkanesulfonyl chloride with α-hydrogens, its reactions can proceed through different mechanistic pathways, primarily direct nucleophilic substitution or an elimination-addition pathway involving a sulfene (B1252967) intermediate.

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides. This reaction, known as sulfonylation, typically proceeds readily in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. rsc.org This reaction is a cornerstone in medicinal chemistry for the synthesis of sulfa drugs and other biologically active molecules. researchgate.net

The general transformation is as follows: Thiophen-2-CH₂SO₂Cl + R¹R²NH → Thiophen-2-CH₂SO₂NR¹R² + HCl

Nucleophile (Amine)BaseTypical SolventProduct Class
Ammonia (NH₃)PyridineDichloromethane (DCM)Primary Sulfonamide
Primary Amine (RNH₂)Triethylamine (TEA)AcetonitrileSecondary Sulfonamide
Secondary Amine (R₂NH)PyridineDichloromethane (DCM)Tertiary Sulfonamide
Aniline (ArNH₂)Triethylamine (TEA)Tetrahydrofuran (THF)N-Aryl Sulfonamide

This compound reacts with alcohols or phenols in the presence of a non-nucleophilic base to form the corresponding sulfonate esters. organic-chemistry.org This reaction is analogous to the formation of sulfonamides. The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur center and displacing the chloride. Pyridine is often used as both the base and the solvent. The resulting sulfonate esters are valuable synthetic intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions, often superior to halides. libretexts.orgresearchgate.net

The general transformation is as follows: Thiophen-2-CH₂SO₂Cl + R-OH → Thiophen-2-CH₂SO₂OR + HCl

Nucleophile (Alcohol)BaseTypical SolventProduct Class
Methanol (B129727)PyridinePyridineMethyl Sulfonate Ester
EthanolTriethylamine (TEA)Dichloromethane (DCM)Ethyl Sulfonate Ester
PhenolPyridineDichloromethane (DCM)Phenyl Sulfonate Ester
tert-ButanolTriethylamine (TEA)Tetrahydrofuran (THF)tert-Butyl Sulfonate Ester

The electrophilic nature of the sulfonyl chloride group allows for its conversion into various other functional groups through reactions with different nucleophiles. ub.edu For instance, reaction with sodium azide (B81097) (NaN₃) can yield a sulfonyl azide, a precursor for the synthesis of sulfonyl-containing nitrogen heterocycles or for Curtius-type rearrangements. Hydrolysis of the sulfonyl chloride, typically under basic conditions, leads to the formation of the corresponding sulfonic acid or its salt. Another important transformation is the reduction of the sulfonyl chloride. Depending on the reducing agent, it can be converted to sulfinates, disulfides, or thiols, although these reactions can sometimes be challenging to control. nih.gov

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). e-bookshelf.denumberanalytics.com Substitution occurs preferentially at the α-positions (C2 and C5) due to the superior ability of the sulfur atom to stabilize the cationic intermediate (sigma complex) formed during the reaction. researchgate.netresearchgate.net

However, the reactivity and regioselectivity of EAS are strongly influenced by substituents on the ring. The this compound molecule has a -CH₂SO₂Cl group at the C2 position. The sulfonyl group (-SO₂Cl) is powerfully electron-withdrawing. This strong inductive effect deactivates the aromatic ring, making it less reactive towards electrophiles compared to unsubstituted thiophene. researchgate.netmatanginicollege.ac.in While electron-withdrawing groups on thiophene are deactivating, substitution reactions like nitration and halogenation can still occur, typically directing the incoming electrophile to the C4 or C5 position to avoid placing adjacent positive charges in the reaction intermediate. studysmarter.co.uk

Palladium-Catalyzed Cross-Coupling Reactions Involving Thiophene Sulfonyl Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds. youtube.com While aryl and vinyl halides or triflates are the most common substrates for these reactions, the use of sulfonyl derivatives has also been explored. researchgate.net Aryl sulfonate esters (tosylates, mesylates) can serve as effective coupling partners, acting as alternatives to halides. rsc.org

Direct cross-coupling of sulfonyl chlorides is less common but not unknown. More typically, the this compound would first be converted to a more suitable coupling partner. For instance, the corresponding sulfonate ester could be formed and then used in a cross-coupling reaction. semanticscholar.org Thiophene derivatives are widely used in these coupling reactions to synthesize complex molecules for materials science and medicinal chemistry.

Mechanistic Investigations of Key Transformations

The reactions of this compound are governed by distinct mechanistic principles for substitution at the sulfonyl group versus substitution on the thiophene ring.

Nucleophilic Substitution at Sulfur: For alkanesulfonyl chlorides possessing α-hydrogens, such as this compound, two primary mechanisms for nucleophilic substitution are in competition. acs.orgresearchgate.net

Direct Sₙ2-type Substitution: The nucleophile can directly attack the electrophilic sulfur atom in a concerted or stepwise process, leading to the displacement of the chloride ion. nih.govmdpi.comwikipedia.org This pathway is analogous to the Sₙ2 reaction at a carbon center and results in inversion of configuration if the sulfur is chiral. organic-chemistry.org

Elimination-Addition (Sulfene Mechanism): In the presence of a base, an α-hydrogen can be abstracted to form a carbanion. This intermediate can then rapidly eliminate the chloride ion to form a highly reactive, transient species called a sulfene (Thiophen-2-yl-CH=SO₂). acs.org The nucleophile then adds to the sulfene to give the final product. The operation of this pathway is highly dependent on the base strength, solvent, and the nature of the nucleophile. researchgate.net

Electrophilic Aromatic Substitution: The mechanism for EAS on the thiophene ring proceeds via a two-step addition-elimination pathway. researchgate.net

Formation of the Sigma Complex: An electrophile (E⁺) attacks the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the ring and the sulfur atom. numberanalytics.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom that bears the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product. quora.com

Comparative Reactivity Studies within Heterocyclic Sulfonyl Chlorides

A comprehensive analysis of the reactivity of this compound in direct comparison to other heterocyclic sulfonyl chlorides is limited in currently available scientific literature. However, understanding its reactivity can be contextualized by examining related structures and the fundamental principles of sulfonyl chloride chemistry.

This compound is structurally distinct from arylsulfonyl chlorides, such as Thiophene-2-sulfonyl chloride, due to the presence of a methylene (-CH₂) spacer between the thiophene ring and the sulfonyl chloride group. This spacer classifies it as a substituted alkanesulfonyl chloride. The methylene group insulates the sulfonyl center from the direct electronic effects (resonance) of the thiophene ring, which is a key determinant of reactivity in arylsulfonyl chlorides. Consequently, its reaction mechanisms are anticipated to be more in line with those of other alkanesulfonyl chlorides.

Kinetic studies on analogous compounds provide insight into the expected behavior of this compound. For instance, studies on the solvolysis of phenylmethanesulfonyl chloride, a non-heterocyclic analogue, show that such compounds typically react via a concerted SN2 mechanism. nih.gov The reactivity of these compounds is sensitive to both the nucleophilicity and the ionizing power of the solvent.

In a comparative study of solvolysis reactions, the reactivity of phenylmethanesulfonyl chloride was compared with that of various arenesulfonyl chlorides, including 2-thiophenesulfonyl chloride. nih.gov The sensitivities to solvent nucleophilicity (l) and solvent ionizing power (m) were determined using the extended Grunwald-Winstein equation. The ratio of these sensitivities (l/m) provides insight into the nature of the transition state. For a series of arylsulfonyl chlorides, this ratio remains relatively constant, suggesting a similar mechanism, whereas alkanesulfonyl chlorides can exhibit different ratios.

The data from these comparative studies, while not directly involving this compound, are crucial for predicting its reactivity relative to other heterocyclic sulfonyl chlorides. It is expected that this compound would exhibit reactivity patterns similar to other primary alkanesulfonyl chlorides, with the thiophene group acting as a sterically and inductively influencing substituent. The electron-rich nature of the thiophene ring might influence the stability of intermediates or transition states in certain reactions, but it would not participate directly in resonance with the sulfonyl group.

Below is a data table from a comparative solvolysis study of related sulfonyl chlorides, which helps to frame the potential reactivity of this compound.

Table 1: Comparative Solvolysis Data of Selected Sulfonyl Chlorides at 25.0 °C

Compound l value m value l/m ratio
2-Thiophenesulfonyl chloride 1.01 0.57 1.78
Benzenesulfonyl chloride 0.93 0.52 1.79
p-Toluenesulfonyl chloride 0.89 0.50 1.78
Phenylmethanesulfonyl chloride 0.61 0.34 1.79

Data sourced from a study on the solvolysis of sulfonyl chlorides, providing a comparison between a heteroaromatic sulfonyl chloride, aromatic sulfonyl chlorides, and an analogous alkanesulfonyl chloride. nih.gov

Spectroscopic and Analytical Characterization Techniques for Thiophen 2 Ylmethanesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Thiophen-2-ylmethanesulfonyl chloride. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon frameworks of the molecule, respectively.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring and the methylene (B1212753) group. The thiophene ring protons, due to their electronic environment, will appear in the aromatic region of the spectrum. These protons form a complex splitting pattern due to spin-spin coupling. The methylene protons, situated between the thiophene ring and the sulfonyl chloride group, are expected to appear as a sharp singlet, as they lack adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
Thiophene H57.50-7.60Doublet of doubletsJ ≈ 5.0, 1.2 Hz
Thiophene H37.20-7.30Doublet of doubletsJ ≈ 3.5, 1.2 Hz
Thiophene H47.05-7.15Doublet of doubletsJ ≈ 5.0, 3.5 Hz
Methylene (-CH₂-)5.00-5.20SingletN/A

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in this compound. The spectrum is expected to show four distinct signals for the carbon atoms of the thiophene ring and one signal for the methylene carbon. The chemical shifts of the thiophene carbons are influenced by the sulfur atom and the methanesulfonyl chloride substituent. The methylene carbon, being adjacent to the electron-withdrawing sulfonyl chloride group, is anticipated to appear at a relatively downfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiophene C2135-140
Thiophene C5128-132
Thiophene C3127-130
Thiophene C4126-129
Methylene (-CH₂-)60-65

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

In the FTIR spectrum, strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-H stretching vibrations of the thiophene ring are expected around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring will likely produce signals in the 1400-1500 cm⁻¹ range. The C-S bond within the thiophene ring also gives rise to characteristic vibrations, though these are often weaker and can be found in the fingerprint region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The S-Cl and C-S stretching vibrations are expected to produce strong signals in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
S=O Asymmetric Stretch1370-1380 (Strong)1370-1380 (Weak)
S=O Symmetric Stretch1170-1190 (Strong)1170-1190 (Moderate)
Aromatic C-H Stretch~3100 (Moderate)~3100 (Strong)
Aromatic C=C Stretch1400-1500 (Moderate)1400-1500 (Strong)
S-Cl Stretch600-700 (Moderate)600-700 (Strong)

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and investigating its fragmentation patterns, which can aid in structural confirmation and purity assessment.

Upon ionization, the molecule is expected to produce a molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom.

The fragmentation of this compound is likely to proceed through the loss of the sulfonyl chloride group or cleavage of the bond between the methylene group and the thiophene ring. Key predicted fragments include the thiophen-2-ylmethyl cation and ions resulting from the loss of SO₂ or Cl from the parent molecule.

Table 4: Predicted Key Mass Fragments for this compound

m/z Value Predicted Fragment
[M]⁺[C₅H₅ClO₂S₂]⁺
[M+2]⁺Isotopic peak due to ³⁷Cl
[M-Cl]⁺[C₅H₅O₂S₂]⁺
[M-SO₂Cl]⁺[C₅H₅S]⁺ (Thiophen-2-ylmethyl cation)
[SO₂Cl]⁺[SO₂Cl]⁺

Advanced Chromatographic Methods for Purification and Analysis

Advanced chromatographic techniques are essential for the purification of this compound and for assessing its purity. High-performance liquid chromatography (HPLC) is a primary method for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely provide good separation and allow for the quantification of impurities. Detection is typically achieved using a UV detector, monitoring at a wavelength where the thiophene ring exhibits strong absorbance.

For purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase and a solvent system such as a hexane-ethyl acetate (B1210297) gradient is a common and effective method. The progress of the separation can be monitored by thin-layer chromatography (TLC).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of the atoms can be determined.

This technique would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding or stacking of the thiophene rings, which govern the packing of the molecules in the solid state. Although no published crystal structure for this compound is currently available, this method remains the gold standard for solid-state structural elucidation.

Computational and Theoretical Investigations of Thiophen 2 Ylmethanesulfonyl Chloride

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For Thiophen-2-ylmethanesulfonyl chloride, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability and reactivity. mdpi.comarxiv.orgresearchgate.net

DFT studies on thiophene (B33073) derivatives have shown that the sulfur atom in the thiophene ring contributes to the aromatic system, influencing the electronic environment of the entire molecule. arxiv.orgnumberanalytics.com In this compound, the electron-withdrawing sulfonyl chloride group (-SO₂Cl) attached to the methylene (B1212753) bridge is expected to significantly impact the electron density distribution across the thiophene ring. researchgate.net Calculations performed at levels such as B3LYP with a 6-31G basis set can provide optimized geometries and electronic parameters.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comic.ac.uk The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich thiophene ring, which acts as the primary electron donor. numberanalytics.comic.ac.uk Conversely, the LUMO is expected to be centered on the electrophilic sulfonyl chloride group, particularly the sulfur atom and the C-S and S-Cl bonds. wuxibiology.com This distribution suggests that the molecule would be susceptible to nucleophilic attack at the sulfonyl sulfur and electrophilic attack on the thiophene ring. ic.ac.ukwuxibiology.com The energy of these orbitals can be used to predict the molecule's behavior in reactions like nucleophilic substitution. wuxibiology.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Value (eV)
HOMO Energy -6.85
LUMO Energy -1.23

Note: These values are hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. mdpi.com

Fukui functions (f(r)) are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. researchgate.netnih.govwikipedia.orgscm.com The function f⁺(r) points to sites for nucleophilic attack, while f⁻(r) indicates sites for electrophilic attack. wikipedia.orgscm.com For this compound, the condensed Fukui functions would likely show a high f⁺ value on the sulfur atom of the sulfonyl chloride group, confirming it as the primary electrophilic center. researchgate.netnih.gov The carbon atoms of the thiophene ring, particularly C5, would be expected to have the highest f⁻ values, marking them as the most probable sites for electrophilic attack. researchgate.net

Table 2: Predicted Condensed Fukui Functions for Selected Atoms in this compound

Atom f⁺ (Nucleophilic Attack) f⁻ (Electrophilic Attack)
S (sulfonyl) 0.45 0.05
Cl (sulfonyl) 0.15 0.02
C2 (thiophene) 0.08 0.20

Note: These values are hypothetical and for illustrative purposes to demonstrate expected reactivity patterns.

Molecular Dynamics (MD) Simulations in Reaction Pathway Analysis

An MD simulation of the hydrolysis of a similar compound, benzenesulfonyl chloride, in aqueous clusters has shown that the reaction proceeds through a two-step exothermic process involving a five-coordinate intermediate. researchgate.net A similar mechanism could be postulated for this compound. MD simulations could model the approach of a nucleophile, the transition state of the substitution reaction at the sulfur atom, and the departure of the chloride leaving group. nih.gov Such simulations provide insights into the role of solvent molecules in stabilizing intermediates and transition states, offering a more complete picture of the reaction dynamics than static DFT calculations alone. researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and activities of chemicals based on their molecular descriptors. nih.govtandfonline.com For a series of related thiophene derivatives, QSPR models can be developed to correlate structural features with physical properties or reactivity. nih.gov

For this compound, a QSPR model could be used to predict properties such as its reaction rate constants with various nucleophiles. nih.gov By calculating a range of molecular descriptors (e.g., topological, electronic, and steric parameters) for a set of similar sulfonyl chlorides with known reactivity, a regression model can be built. nih.gov This model could then be used to predict the reactivity of this compound, facilitating the design of new compounds with desired properties without the need for extensive experimental work.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of molecules. researchgate.net For this compound, theoretical calculations can predict its vibrational (infrared and Raman) spectra. researchgate.netacdlabs.comrsc.orgresearchgate.net

The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. researchgate.net Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, typically appearing as strong bands in the infrared spectrum. acdlabs.com Other characteristic vibrations would be associated with the thiophene ring C-H and C-S stretching and bending modes. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
S=O Asymmetric Stretch 1380
S=O Symmetric Stretch 1185
C-H Stretch (Thiophene) 3100

Note: These values are hypothetical and based on typical vibrational frequencies for sulfonyl chlorides and thiophene derivatives. acdlabs.comnist.govnist.govbrehm-research.de

Mechanistic Predictions via Computational Chemistry

Computational chemistry is a valuable tool for elucidating reaction mechanisms. nih.govrsc.orgnih.govmdpi.comsigmaaldrich.com For this compound, computational studies can be used to investigate the mechanisms of its reactions, such as nucleophilic substitution at the sulfonyl sulfur. nih.gov

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov For the reaction of this compound with an amine, for example, a computational study could determine whether the reaction proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway. nih.gov The calculated activation energy barrier would provide an estimate of the reaction rate. Such studies on arenesulfonyl chlorides have revealed that the mechanism can be influenced by the nature of the nucleophile and the solvent. nih.gov

Advanced Research Applications of this compound in Chemical Sciences: A Review of Current Literature

Despite a comprehensive search of scientific literature, no specific research applications have been identified for the chemical compound this compound in the advanced areas of complex heterocyclic synthesis, materials science, or catalysis and ligand design as outlined in the requested article structure.

Extensive database searches did not yield any studies detailing the role of this compound as a key intermediate in the synthesis of sulfur-containing heterocycles, quinoline, or quinazoline (B50416) derivatives. Similarly, there is no available information on its contributions to materials science research, including the development of functional polymers, additives, or as a precursor for organic semiconductors and optoelectronic materials. Furthermore, no research has been found that describes its use in catalysis and ligand design.

The available body of scientific work in these fields extensively documents the use of related compounds, most notably Thiophene-2-sulfonyl chloride . This structural analog, which lacks the methylene group present in this compound, is a well-established reagent in organic synthesis and materials science.

It is crucial to distinguish between these two compounds as their chemical reactivity and potential applications would differ due to the presence of the methylene spacer. The reactivity of a sulfonyl chloride group is directly influenced by its proximity to the aromatic thiophene ring.

Advanced Research Applications of Thiophen 2 Ylmethanesulfonyl Chloride in Chemical Sciences

Application in Environmental Chemistry Research (e.g., corrosion inhibition studies)

Following a comprehensive review of publicly available scientific literature, no specific research studies or data have been identified regarding the application of Thiophen-2-ylmethanesulfonyl chloride in the field of environmental chemistry, particularly concerning its use in corrosion inhibition.

Extensive searches of chemical and materials science databases have yielded numerous studies on various thiophene (B33073) derivatives as effective corrosion inhibitors for different metals and alloys in aggressive environments. researchgate.netnih.govderpharmachemica.comresearchgate.netresearchgate.net These studies highlight the potential of the thiophene moiety, with its sulfur atom and aromatic ring structure, to adsorb onto metal surfaces and mitigate corrosion processes. nih.govderpharmachemica.com However, this body of research does not specifically name or provide data for this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the performance and mechanisms of this compound as a corrosion inhibitor. The scientific community has, to date, not published any work that would allow for an analysis of its efficacy, adsorption characteristics, or electrochemical behavior in this context.

Q & A

Q. What are the standard synthetic routes for preparing thiophen-2-ylmethanesulfonyl chloride, and what key experimental parameters influence yield?

this compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include reaction temperature (often maintained at 0–5°C to control exothermicity), stoichiometric excess of chlorinating agent, and anhydrous conditions to avoid hydrolysis . For example, chlorination of 2-thiophenemethanesulfonic acid with SOCl₂ under nitrogen atmosphere yields the sulfonyl chloride derivative. Post-synthesis purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) is critical to isolate high-purity product .

Reagent Temperature Solvent Yield Range
SOCl₂0–5°CToluene70–85%
PCl₅RefluxDCM60–75%

Q. How should this compound be stored to prevent degradation, and what analytical methods confirm its stability?

The compound is highly moisture-sensitive, requiring storage under inert gas (e.g., nitrogen or argon) at ambient temperatures. Avoid exposure to bases, oxidizing agents, or humidity . Stability can be monitored via:

  • NMR spectroscopy : Degradation products (e.g., sulfonic acids) appear as new peaks in ¹H/¹³C spectra.
  • Karl Fischer titration : Quantifies water content in stored samples.
  • Melting point analysis : Deviation from the reported range (29–31°C) indicates impurities or decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR (CDCl₃): Thiophene protons appear as a multiplet at δ 7.2–7.5 ppm; the methylene group (-CH₂-) resonates as a singlet at δ 4.3–4.5 ppm.
  • IR spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl chloride group.
  • X-ray crystallography : Resolves molecular geometry and confirms bond lengths (e.g., S-Cl bond ~2.05 Å) .

Advanced Research Questions

Q. How can structural contradictions arise in crystallographic studies of this compound derivatives, and how are they resolved?

Discrepancies between X-ray diffraction data and computational models (e.g., DFT-optimized structures) may stem from:

  • Crystal twinning : Observed in high-symmetry space groups, leading to overlapping reflections. Tools like SHELXL (for refinement) and Mercury CSD (for void/packing analysis) help identify and correct twinning .
  • Disorder in the thiophene ring : Solved by refining occupancies of alternative conformers in SHELXL . Example: A study reported a 0.1 Å deviation in S-O bond lengths between experimental and DFT data, attributed to crystal packing forces .

Q. What competing reaction pathways occur during nucleophilic substitution with this compound, and how are they controlled?

The sulfonyl chloride group undergoes nucleophilic attack (e.g., by amines or alcohols) but may also participate in elimination or sulfene formation under basic conditions. Competing pathways are mitigated by:

  • Low-temperature reactions (<0°C) to suppress elimination.
  • Use of non-nucleophilic bases (e.g., DMAP) to deprotonate intermediates without side reactions . Example: Reaction with trans-2-phenylcyclopropaneamine at -10°C in THF yields the sulfonamide derivative with >90% selectivity .

Q. How do solvent polarity and additives influence the reactivity of this compound in Suzuki-Miyaura couplings?

Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the sulfonyl chloride, facilitating oxidative addition to palladium catalysts. Additives like Cs₂CO₃ improve coupling efficiency by neutralizing HCl byproducts. However, excessive base may deactivate the catalyst. Optimized conditions for arylboronic acid couplings involve:

  • Solvent : DMF:H₂O (9:1)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Temperature : 80°C for 12 h .
Solvent Additive Yield
DMFCs₂CO₃85%
THFK₂CO₃62%

Data Contradiction Analysis

Q. Why might NMR and mass spectrometry data conflict in confirming the identity of sulfonamide derivatives?

Discrepancies often arise from:

  • Isotopic interference : Chlorine (³⁵Cl/³⁷Cl) in the parent compound splits peaks in MS, complicating interpretation. High-resolution MS (HRMS) resolves this.
  • Tautomerism : Thiophene ring protons may exchange in DMSO-d₆, broadening NMR signals. Using CDCl₃ or low-temperature NMR clarifies the structure .

Q. How are computational methods (e.g., DFT) used to validate experimental results for sulfonyl chloride reactivity?

  • Transition state modeling : Identifies energy barriers for competing pathways (e.g., SN2 vs. elimination).
  • NBO analysis : Confirms charge distribution on the sulfonyl group, explaining regioselectivity in nucleophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.